![molecular formula C9H15Br B2511746 1-(Bromomethyl)bicyclo[2.2.2]octane CAS No. 1935423-45-2](/img/structure/B2511746.png)

1-(Bromomethyl)bicyclo[2.2.2]octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

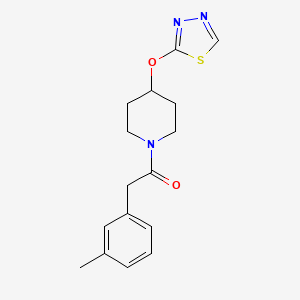

1-(Bromomethyl)bicyclo[2.2.2]octane is a chemical compound with the molecular formula C9H15Br . It is a derivative of bicyclo[2.2.2]octane, which is a type of bicyclic compound .

Synthesis Analysis

A research paper describes a new tandem reaction that allows for the rapid synthesis of a wide range of bicyclo[2.2.2]octane-1-carboxylates. This process yields good to excellent results and exhibits excellent enantioselectivities under metal-free, mild, and operationally simple conditions.Molecular Structure Analysis

The molecular structure of this compound consists of a bicyclo[2.2.2]octane core with a bromomethyl group attached . The bicyclo[2.2.2]octane core is a type of bicyclic compound, which means it consists of two fused cycloalkane rings .Scientific Research Applications

Molecular Shape Studies and Drug Research

1-(Bromomethyl)bicyclo[2.2.2]octane is part of the norbornane compounds, a family of bicyclic compounds known for their voluminous carbon skeletons and fixed positions of substituents due to their special molecular shape. These characteristics have made them subjects of interest in pharmaceutical research. Specifically, norbornanes have been used medicinally and as suitable test molecules for studying structure-activity relationships. Their unique shape and fixed substituent positions make them valuable for understanding how molecular structure impacts pharmacological activity (Buchbauer & Pauzenberger, 1991), (Buchbauer, Esterer, & Cermak, 1999).

Octane Boosting in Fuels

Octane boosting gasoline additives like methyl cyclopentadienyl manganese tricarbonyl (MMT) have been utilized to enhance the octane level in fuels. This compound, with its stable and complex structure, could be explored for similar applications, given the significant role octane boosters play in improving engine performance and reducing emissions. However, concerns exist regarding the environmental and health impacts of combustion products from such additives (Afotey, 2018).

Ethylene Inhibition in Plant Growth

Compounds like 1-methylcyclopropene have been studied extensively as ethylene inhibitors, impacting a broad range of fruits, vegetables, and floriculture crops. Given the structural similarities and reactivity, this compound could be of interest in exploring its potential as an inhibitor or regulator in plant growth, impacting ethylene effects, respiration, and ripening processes in agricultural products (Blankenship & Dole, 2003).

Stabilization and Release of Active Compounds

The stabilization and controlled release of gaseous or volatile active compounds are crucial in preserving the safety and quality of fresh produce. This compound, with its stable structure, could be a candidate for developing formulations or compositions to stabilize and control the release of such active compounds, ensuring the longevity and quality of agricultural products (Chen, Chen, Ray, & Yam, 2020).

Safety and Hazards

The safety data sheet for a similar compound, 1-Bromobutane, suggests that it is a combustible liquid and may cause skin irritation, respiratory irritation, and is suspected of causing cancer . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Mechanism of Action

Target of Action

It is known that the bicyclo[222]octane motif is found in a myriad of natural products such as atisanes and ent-atisanes, atisine-, denudatine-, as well as daphmanidin-type alkaloids . These compounds have various biological targets, suggesting that 1-(Bromomethyl)bicyclo[2.2.2]octane may also interact with multiple biological targets.

Mode of Action

It is known that molecules of the bicyclo[222]octane class exhibit unique electron transport properties . These properties could potentially influence the interaction of this compound with its targets.

Biochemical Pathways

Given the electron transport properties of the bicyclo[222]octane class , it is plausible that this compound could influence various biochemical pathways through its interactions with proteins and other biomolecules.

Result of Action

Given the unique electron transport properties of the bicyclo[222]octane class , it is plausible that this compound could have unique effects at the molecular and cellular levels.

Properties

IUPAC Name |

1-(bromomethyl)bicyclo[2.2.2]octane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15Br/c10-7-9-4-1-8(2-5-9)3-6-9/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPCNOHMCZUSRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1CC2)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1935423-45-2 |

Source

|

| Record name | 1-(bromomethyl)bicyclo[2.2.2]octane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[(5-phenoxypyridin-2-yl)methyl]but-2-enamide](/img/structure/B2511664.png)

![Ethyl 5-[(4-bromophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2511665.png)

![2-(2,4-dichlorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2511667.png)

![6-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidine-4-carboxamide](/img/structure/B2511673.png)

![N-(2,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2511676.png)

![4-[2-Oxo-2-(4-prop-2-ynyl-1,4-diazepan-1-yl)ethyl]-1,4-benzoxazin-3-one](/img/structure/B2511678.png)

![N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide](/img/structure/B2511679.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile;hydrochloride](/img/structure/B2511683.png)

![Potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]boranuide](/img/structure/B2511685.png)